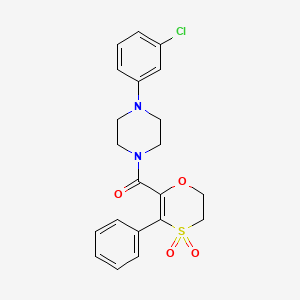![molecular formula C20H18N4O4S2 B12212239 N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12212239.png)
N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide: is a complex organic compound that features a benzoxadiazole ring, a furan ring, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzoxadiazole, thiazolidinone, and furan rings through a series of condensation reactions, typically using reagents like acetic anhydride and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiazolidinone ring, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled temperatures.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated thiazolidinone derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which exhibits strong fluorescence properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. The thiazolidinone ring is known for its biological activity, and modifications to this structure could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves multiple molecular targets and pathways:
Fluorescence: The benzoxadiazole ring acts as a fluorophore, emitting light upon excitation, which is useful in imaging applications.
Biological Activity: The thiazolidinone ring interacts with various enzymes and receptors in biological systems, potentially inhibiting cancer cell growth by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in that it contains a benzene ring with a substituent, but differs significantly in its overall structure and properties.
5-Hydroxyindoleacetic Acid: Contains an indole ring and is a metabolite of serotonin, differing in both structure and function.
Uniqueness
The uniqueness of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide lies in its combination of three distinct ring systems (benzoxadiazole, furan, and thiazolidinone), which confer a range of chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C20H18N4O4S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H18N4O4S2/c25-17(21-14-7-4-8-15-18(14)23-28-22-15)9-2-1-3-10-24-19(26)16(30-20(24)29)12-13-6-5-11-27-13/h4-8,11-12H,1-3,9-10H2,(H,21,25)/b16-12- |
InChI Key |
LTVDOHIUYSUMGD-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)/C(=C/C4=CC=CO4)/SC3=S |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12212158.png)
![2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl benzoate](/img/structure/B12212163.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12212165.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212171.png)
![5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12212175.png)
![Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester](/img/structure/B12212183.png)
![N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide](/img/structure/B12212186.png)
![3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212188.png)
![7-(2-methylphenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212190.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B12212192.png)


![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B12212211.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12212218.png)
